Cas no 153833-66-0 (Carbamic acid,(1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI))
153833-66-0 structure
Product Name:Carbamic acid,(1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI)
CAS-nummer:153833-66-0
MF:C11H19NO2
MW:197.27406334877
CID:106357
PubChem ID:11138063
Update Time:2025-04-18
Carbamic acid,(1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Carbamic acid,(1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, (1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI)
- TERT-BUTYL N-[(1R)-CYCLOHEX-2-EN-1-YL]CARBAMATE
- 153833-66-0
- Carbamic acid,(1R)-2-cyclohexen-1-yl-,1,1-dimethylethyl ester(9ci)
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- Inchi: 1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1
- InChI-sleutel: IGUWAWPWEGILKR-VIFPVBQESA-N
- LACHT: O(C(N[C@H]1C=CCCC1)=O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 197.14200
- Monoisotopische massa: 197.141578849g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 228
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 38.3Ų
Experimentele eigenschappen
- PSA: 38.33000
- LogboekP: 3.01070
Carbamic acid,(1R)-2-cyclohexen-1-yl-, 1,1-dimethylethyl ester (9CI) Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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